3-Cyclohexylperylene
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Overview
Description
3-Cyclohexylperylene is an organic compound with the molecular formula C26H22. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, where a cyclohexyl group is attached to the perylene core. This compound is known for its unique structural and electronic properties, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 3-Cyclohexylperylene typically involves the cycloaddition of cyclohexene to perylene under specific reaction conditions. One common method includes the use of a catalyst to facilitate the addition of the cyclohexyl group to the perylene core. Industrial production methods may involve large-scale cycloaddition reactions under controlled temperatures and pressures to ensure high yield and purity of the product .
Chemical Reactions Analysis
3-Cyclohexylperylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the perylene core.
Substitution: Electrophilic substitution reactions can occur, where substituents such as halogens or nitro groups are introduced into the perylene core using reagents like halogens or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of perylenequinone derivatives, while substitution reactions can yield halogenated or nitrated perylene compounds .
Scientific Research Applications
3-Cyclohexylperylene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells due to its excellent electronic properties
Mechanism of Action
The mechanism of action of 3-Cyclohexylperylene involves its interaction with specific molecular targets and pathways. Its electronic properties allow it to participate in electron transfer reactions, making it useful in applications such as organic electronics and photovoltaics. The cyclohexyl group attached to the perylene core can influence the compound’s solubility and stability, enhancing its performance in various applications .
Comparison with Similar Compounds
3-Cyclohexylperylene can be compared with other similar compounds, such as:
Perylene: The parent compound, which lacks the cyclohexyl group, has different solubility and electronic properties.
Perylene diimides: These compounds have imide groups attached to the perylene core, making them highly stable and useful in electronic applications.
Naphthalene derivatives: These compounds have a similar polycyclic aromatic structure but with different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the perylene core with the cyclohexyl group, which imparts distinct solubility, stability, and electronic properties .
Properties
CAS No. |
110207-29-9 |
---|---|
Molecular Formula |
C26H22 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
3-cyclohexylperylene |
InChI |
InChI=1S/C26H22/c1-2-7-17(8-3-1)19-15-16-24-22-12-5-10-18-9-4-11-21(25(18)22)23-14-6-13-20(19)26(23)24/h4-6,9-17H,1-3,7-8H2 |
InChI Key |
CXDBISSFIHMQNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC=C3C4=CC=CC5=C4C(=CC=C5)C6=C3C2=CC=C6 |
Origin of Product |
United States |
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